![molecular formula C7H5Cl4Si B14683094 Dichloro[(2,3-dichlorophenyl)methyl]silyl CAS No. 29472-00-2](/img/structure/B14683094.png)
Dichloro[(2,3-dichlorophenyl)methyl]silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(2,3-dichlorophenyl)methyl]silyl is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(2,3-dichlorophenyl)methyl]silyl typically involves the reaction of a dichlorophenylmethyl precursor with a silicon-containing reagent under controlled conditions. One common method involves the use of chlorosilanes, which react with the dichlorophenylmethyl compound in the presence of a catalyst to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[(2,3-dichlorophenyl)methyl]silyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorophenyl group to less oxidized forms, potentially altering the compound’s reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Dichloro[(2,3-dichlorophenyl)methyl]silyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s reactivity with biological molecules makes it useful in the development of bioactive materials and drug delivery systems.
Medicine: Research into its potential as a therapeutic agent or as a component in medical devices is ongoing.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which Dichloro[(2,3-dichlorophenyl)methyl]silyl exerts its effects involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of new chemical structures. The pathways involved in its reactivity include nucleophilic attack on the silicon atom and electrophilic substitution at the dichlorophenyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethyl methyl ether: This compound shares the dichloromethyl group but differs in its overall structure and reactivity.
Dichlorophenylmethylsilane: Similar in structure but with variations in the positioning of chlorine atoms and the presence of additional functional groups.
Uniqueness
Dichloro[(2,3-dichlorophenyl)methyl]silyl is unique due to its specific arrangement of silicon, chlorine, and dichlorophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form stable bonds with different substrates makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
29472-00-2 |
|---|---|
Formule moléculaire |
C7H5Cl4Si |
Poids moléculaire |
259.0 g/mol |
InChI |
InChI=1S/C7H5Cl4Si/c8-6-3-1-2-5(7(6)9)4-12(10)11/h1-3H,4H2 |
Clé InChI |
OJHFNCZIINMDRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
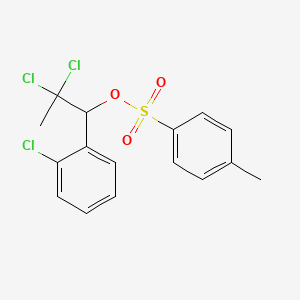
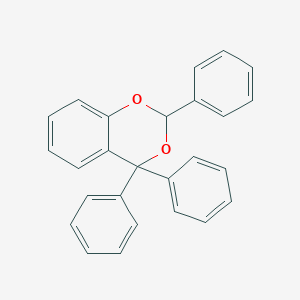

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
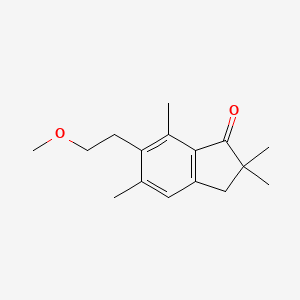
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
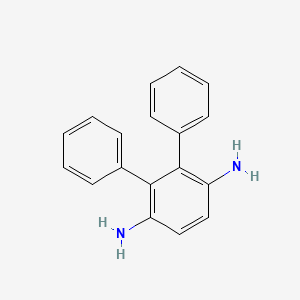
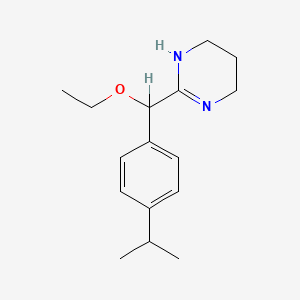
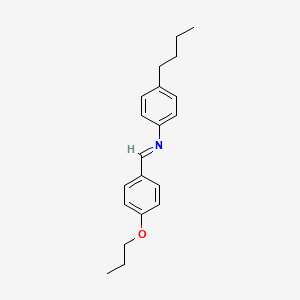
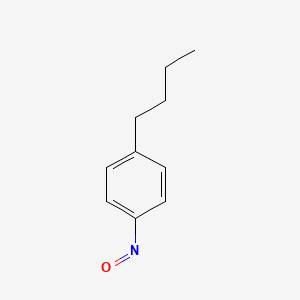
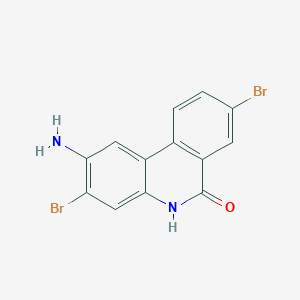
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
